K-7174
Overview
Description
Preparation Methods
The synthesis of K-7174 involves a straightforward four-step process. The key reactions in this synthesis are Wittig olefination and bis-alkylation of homopiperazine. The iodine-catalyzed isomerization of the Z-isomer to the E-isomer is a crucial step in this process . The synthetic route can be summarized as follows:
Wittig Olefination: This reaction forms the olefinic bond.
Bis-Alkylation: Homopiperazine undergoes bis-alkylation.
Iodine-Catalyzed Isomerization: The Z-isomer is converted to the E-isomer using iodine as a catalyst.
Purification: The final product is purified to obtain this compound in its desired form.
Chemical Reactions Analysis
K-7174 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: This compound can participate in substitution reactions, particularly involving its homopiperazine core.
Common reagents and conditions used in these reactions include iodine for isomerization and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
K-7174 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool in studying GATA-specific inhibition and its effects on various biochemical pathways.
Medicine: The compound has shown promise in treating obesity-related inflammations, anemia, and other inflammatory conditions
Mechanism of Action
K-7174 exerts its effects primarily through the inhibition of GATA transcription factors. These factors play a crucial role in regulating various genes involved in inflammation and adipogenesis. By inhibiting GATA, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators . Additionally, this compound has been shown to downregulate hepcidin expression by inducing GDF15, a negative regulator of hepcidin .
Comparison with Similar Compounds
K-7174 is unique in its specific inhibition of GATA transcription factors and its potential therapeutic applications. Similar compounds include:
N,N’-bis[5-(3,4,5-trimethoxyphenyl)-4-pentenyl]homopiperazine: This compound shares a similar structure but may have different biological activities.
Other GATA Inhibitors: Various other compounds that inhibit GATA transcription factors can be compared to this compound in terms of their specificity and therapeutic potential.
Biological Activity
K-7174 is a novel compound with significant biological activity, primarily recognized for its role as a proteasome inhibitor and its potential therapeutic applications in treating multiple myeloma and neuropsychiatric lupus. This article explores the compound's mechanism of action, efficacy in various biological contexts, and relevant case studies.
This compound operates primarily through the inhibition of the proteasome, which is essential for regulating protein degradation in cells. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.
Key Mechanisms:
- Proteasome Inhibition: this compound selectively inhibits the proteasome, leading to increased levels of ubiquitinated proteins and subsequent apoptosis in multiple myeloma (MM) cells .
- Histone Deacetylase Repression: The compound induces transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3) via caspase-8-dependent degradation of Sp1, suggesting a dual mechanism of action that enhances its cytotoxic effects .
- Neuroprotective Effects: In models of neuropsychiatric lupus, this compound has been shown to reduce blood-brain barrier permeability and improve cognitive dysfunction by modulating inflammatory responses .
Multiple Myeloma
This compound has demonstrated promising results in treating multiple myeloma, particularly in overcoming resistance to bortezomib, a commonly used proteasome inhibitor.
Neuropsychiatric Lupus
In a study involving MRL/lpr mice, this compound was effective in alleviating neurobehavioral deficits associated with systemic lupus erythematosus:
Case Studies
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Overcoming Bortezomib Resistance:
In a murine xenograft model, this compound was administered to mice with established bortezomib-resistant multiple myeloma. The treatment resulted in significant tumor reduction and improved survival rates compared to control groups . -
Neuroprotective Effects:
In a clinical-like setting using MRL/lpr mice, this compound administration led to reduced serum albumin deposition in the hippocampus and alleviated neuronal degeneration. This supports its potential use for cognitive dysfunctions related to inflammatory diseases .
Properties
IUPAC Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDAKRSXICGM-AOEKMSOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191089-59-5 | |
Record name | K-7174 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-7174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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